Melting Point Suppression in Polyesters: cis-9-Octadecenedioic Acid vs. Saturated Octadecanedioic Acid
Polyesters synthesized from cis-9-octadecenedioic acid exhibit significantly lower melting transitions (Tm = 23–40 °C) compared to polyesters derived from saturated 1,18-octadecanedioic acid polymerized with the same diol (Tm = 88 °C) [1]. The cis double bond disrupts chain packing and reduces crystallinity, producing materials with lower processing temperatures and enhanced flexibility.
| Evidence Dimension | Polymer melting temperature (Tm) |
|---|---|
| Target Compound Data | 23–40 °C |
| Comparator Or Baseline | Saturated 1,18-octadecanedioic acid: 88 °C |
| Quantified Difference | ΔTm = 48–65 °C reduction |
| Conditions | Enzymatic polycondensation with 1,8-octanediol using immobilized Candida antarctica Lipase B (N435); Mw = 25,000–57,000 g/mol |
Why This Matters
Procurement of cis-9-octadecenedioic acid enables synthesis of low-melting, flexible polyesters suitable for applications requiring ambient or near-ambient processing temperatures, whereas the saturated analog yields higher-melting, more crystalline materials with narrower processing windows.
- [1] Yang, Y., Lu, W., Zhang, X., Xie, W., Cai, M., & Gross, R. A. (2009). Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. Biomacromolecules, 10(12), 3246–3252. View Source
